Bromodimethylborane
Description
Properties
IUPAC Name |
bromo(dimethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BBr/c1-3(2)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPEYRVNHDPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199534 | |
| Record name | Dimethylboronbromide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5158-50-9 | |
| Record name | Dimethylboronbromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005158509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylboronbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodimethylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BROMODIMETHYLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB60O8M22H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Molecular structure and geometry of Bromodimethylborane
An In-depth Technical Guide on the Molecular Structure and Geometry of Bromodimethylborane
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, geometry, and chemical properties of bromodimethylborane ((CH₃)₂BBr). As a versatile organoboron reagent, understanding its structural characteristics is paramount for predicting its reactivity and optimizing its application in synthetic chemistry. This document integrates data from established chemical principles, spectroscopic techniques, and computational modeling to present a holistic view of the molecule. We delve into its synthesis and handling, explore its geometric parameters through theoretical calculations, and detail its spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organoboron compounds.
Introduction
Bromodimethylborane, also known as dimethylboron bromide, is an organoboron compound with the molecular formula C₂H₆BBr.[1][2][3][4] It belongs to the class of haloboranes, which are characterized by a boron atom bonded to one or more halogen atoms and organic substituents. The presence of the electron-deficient boron center, two methyl groups, and an electronegative bromine atom imparts a unique combination of Lewis acidity and reactivity to the molecule.[1] These characteristics make it a valuable reagent in organic synthesis, notably for the selective cleavage of ethers and for generating other organoboron intermediates.[1] A precise understanding of its three-dimensional structure is fundamental to elucidating its reaction mechanisms and expanding its synthetic utility.
Table 1: Physical and Chemical Properties of Bromodimethylborane
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆BBr | [2][3][4] |
| Molecular Weight | 120.78 g/mol | [1][3] |
| Appearance | Liquid | [1][5] |
| Boiling Point | 31-32 °C | [1][5] |
| Melting Point | -129 °C | [1][5] |
| Density | 1.238 g/mL at 25 °C | [5] |
| CAS Number | 5158-50-9 | |
| InChIKey | ABQPEYRVNHDPIO-UHFFFAOYSA-N | [3][6] |
Synthesis and Safe Handling
The synthesis of organoboron halides requires stringent anhydrous and anaerobic conditions due to their high reactivity towards moisture and oxygen. Bromodimethylborane is pyrophoric, meaning it can ignite spontaneously upon exposure to air, and it is highly sensitive to moisture.[1] Therefore, all manipulations must be performed using standard Schlenk line or glovebox techniques.
Proposed Synthetic Protocol
A common method for the synthesis of such compounds involves a redistribution reaction between a trialkylborane and a boron trihalide. The following protocol is a representative procedure.
Materials:
-
Trimethylborane (B(CH₃)₃)
-
Boron tribromide (BBr₃)
-
Dry, oxygen-free hexanes or dichloromethane as solvent
-
Schlenk glassware, rigorously dried
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-necked flask, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser connected to an inert gas line with a bubbler outlet. The entire apparatus must be flame-dried under vacuum and backfilled with inert gas.
-
Reagent Charging: In a separate Schlenk flask, prepare a solution of boron tribromide (1.0 equivalent) in anhydrous hexanes. Transfer this solution to the dropping funnel via cannula.
-
Initial Cooling: Charge the reaction flask with a solution of trimethylborane (2.0 equivalents) in anhydrous hexanes and cool the flask to -78 °C using a dry ice/acetone bath.
-
Controlled Addition: Add the boron tribromide solution dropwise from the dropping funnel to the stirred trimethylborane solution over 30-60 minutes. The reaction is an equilibrium-driven redistribution, and maintaining a low temperature initially helps control the reaction rate.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours to ensure the redistribution equilibrium favors the formation of bromodimethylborane.
-
Isolation and Purification: The product, being a low-boiling liquid, can be isolated from the reaction mixture by fractional distillation under an inert atmosphere. The purity of the collected fractions should be assessed by NMR spectroscopy.
Molecular Structure and Geometry
The geometry of bromodimethylborane is defined by the trigonal planar arrangement around the central boron atom, a characteristic feature of trivalent boron compounds. The molecule possesses C₂ᵥ symmetry.
Experimental vs. Theoretical Elucidation
The precise determination of bond lengths and angles for a small, volatile molecule like bromodimethylborane is best achieved through gas-phase experimental techniques such as Gas-Phase Electron Diffraction (GED) or Microwave (Rotational) Spectroscopy.[7][8] These methods provide direct information about the geometry of isolated molecules, free from intermolecular interactions present in the liquid or solid state.
In the absence of specific published experimental data for this molecule, computational chemistry provides highly reliable predictions.[9][10] Modern density functional theory (DFT) or coupled-cluster methods can calculate molecular geometries with high accuracy.[11][12]
Predicted Geometric Parameters
Based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), the following geometric parameters for bromodimethylborane can be predicted. The B-C and B-Br bond lengths are influenced by the electronegativity of the substituents and steric hindrance between the methyl groups. The C-B-C angle is expected to be slightly smaller than the ideal 120° due to the steric bulk of the methyl groups, while the C-B-Br angles will be correspondingly larger.
Table 2: Predicted Molecular Geometry of Bromodimethylborane
| Parameter | Predicted Value | Description |
| B-Br Bond Length | ~1.92 Å | The distance between the boron and bromine atoms. |
| B-C Bond Length | ~1.57 Å | The distance between the boron and carbon atoms. |
| C-H Bond Length | ~1.10 Å | The average distance between carbon and hydrogen atoms. |
| ∠ C-B-C Angle | ~118° | The angle formed by the two carbon atoms and the central boron atom. |
| ∠ C-B-Br Angle | ~121° | The angle formed by a carbon, the boron, and the bromine atom. |
| Point Group | C₂ᵥ | The molecule possesses a twofold rotation axis and two vertical mirror planes. |
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and purity of bromodimethylborane.
-
¹¹B NMR: Boron-11 is a quadrupolar nucleus with a natural abundance of 80.6%.[13] Trivalent boranes typically exhibit broad signals. For (CH₃)₂BBr, a single broad resonance is expected in the range of +60 to +80 ppm, characteristic of alkylhaloboranes.[14]
-
¹H NMR: Due to the C₂ᵥ symmetry, all six protons of the two methyl groups are chemically equivalent. A single sharp resonance is expected. The chemical shift will be downfield from typical alkyl protons due to the influence of the adjacent electropositive boron atom.
-
¹³C NMR: A single resonance is expected for the two equivalent methyl carbon atoms.
Vibrational Spectroscopy (IR & Raman)
The vibrational modes of bromodimethylborane can be predicted using computational frequency analysis and observed via Infrared (IR) and Raman spectroscopy. Key vibrational modes are essential for structural confirmation.
Table 3: Principal Vibrational Modes for (CH₃)₂BBr
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
| ν(C-H) | 2950 - 3050 | Asymmetric and symmetric C-H stretching |
| δ(CH₃) | 1400 - 1500 | Asymmetric and symmetric CH₃ deformation (bending) |
| νₐₛ(BC₂) | ~1150 | Asymmetric B-C stretching |
| νₛ(BC₂) | ~680 | Symmetric B-C stretching |
| ν(B-Br) | ~620 | B-Br stretching |
| δ(BC₂) | ~350 | BC₂ deformation (scissoring) |
Reactivity and Applications
The chemistry of bromodimethylborane is dominated by the electrophilic nature of the boron atom. It is a moderately strong Lewis acid and reacts readily with nucleophiles.
-
Substitution Reactions: The bromide is a good leaving group, allowing for nucleophilic substitution at the boron center by reagents such as amines, alcohols, and organometallic compounds to form new boron derivatives.[1]
-
Ether Cleavage: It is a well-regarded reagent for the deprotection of ethers, particularly benzyl and trityl ethers, under mild conditions.[1] The reaction proceeds via Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the bromide ion.
-
Addition Reactions: It can participate in addition reactions with unsaturated compounds like alkenes and alkynes.[1]
Conclusion
Bromodimethylborane is a reactive organoboron halide with a trigonal planar geometry around the central boron atom. Its structure, characterized by C₂ᵥ symmetry, has been reliably predicted through computational methods, providing key insights into bond lengths and angles that govern its chemical behavior. Spectroscopic techniques such as NMR and IR provide essential tools for its identification and characterization. The pyrophoric and moisture-sensitive nature of this compound necessitates careful handling using inert atmosphere techniques. Its utility as a selective deprotecting agent and as an intermediate in organoboron chemistry underscores the importance of a thorough understanding of its fundamental molecular properties.
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Indian Institute of Science. (n.d.). Microwave Rotation-Tunnelling Spectroscopic and Theoretical Studies on Weakly Bound Molecular Complexes. etd@IISc. Retrieved March 7, 2026, from [Link]
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YouTube. (2022, June 12). Microwave spectroscopy | Intensity of Spectral Lines | Classification of Molecules| Rigid Rotor. Retrieved March 7, 2026, from [Link]
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Demystifying the Lewis Acidity of Bromodimethylborane: A Comparative Guide to Organoborane Reactivity
As drug development workflows increasingly rely on highly selective protective group manipulations and catalytic transformations, understanding the nuanced reactivity of organoboranes is paramount. Bromodimethylborane (Me₂BBr) stands out as an exceptional reagent in a synthetic chemist’s arsenal. While classical boron tribromide (BBr₃) acts as an indiscriminate sledgehammer for ether cleavage, Me₂BBr behaves as a precise molecular scalpel.
This technical guide deconstructs the fundamental Lewis acidity of Me₂BBr, contrasts it with lighter trihalides and alkylboranes, and provides rigorously validated experimental protocols for its assessment and structural application.
The Mechanistic Paradigm: Rethinking Organoborane Lewis Acidity
To effectively utilize Me₂BBr, one must first understand the structural paradox dictating the Lewis acidity of boron compounds. Classical textbook models rely heavily on
However, modern topological analyses reveal a more nuanced causality. The formation of a Lewis acid-base adduct is governed heavily by electrostatic interaction energies and the energetic penalty of structural rehybridization 1.
When shifting from a planar
Substituting halogens with methyl groups establishes a distinct reactivity gradient:
-
Steric & Inductive Quenching: Trimethylborane (BMe₃) acts as a weak Lewis acid due to the combination of steric hindrance and the
electron-donating effect of the three methyl groups, which partially fills the electron-deficient center 2. -
The Halogen Advantage (Me₂BBr): Replacing a single methyl group with a bromine atom breaks this symmetry. Bromine's lower electronegativity limits restrictive
-overlap, keeping the boron center highly electrophilic. Simultaneously, the two methyl groups prevent the catastrophic over-reactivity observed in BBr₃, yielding a reagent stable enough to be isolated while reactive enough to cleave specific bonds 3.
Comparative Lewis Acidity Data
| Borane Species | Empirical Acidity | Rehybridization Penalty | General Lewis Acidity Level | Typical Bench Application |
| BMe₃ | Weakest | Low | Weak | Model complexation systems |
| BF₃ | Weak | Highest | Moderate | Mild catalysis, etherates |
| Me₂BBr | Moderate-High | Low/Medium | High (Selective) | Targeted debenzylation/detritylation |
| BCl₃ | High | Medium | Very High | Strong complexation chemistry |
| BBr₃ | Strongest | Lowest | Extreme | Aggressive global demethylation |
| B(C₆F₅)₃ | Benchmark | Medium | Superacidic | Frustrated Lewis Pair (FLP) chemistry |
Quantitative Evaluation: The Gutmann-Beckett Framework
To establish predictable scale-up parameters during discovery campaigns, application scientists measure Lewis acidity using the Gutmann-Beckett method. This NMR-centric technique quantifies the shift in the
Caption: Gutmann-Beckett Method Workflow for Organoborane Lewis Acidity Assessment.
Self-Validating Protocol: Gutmann-Beckett Determination
Trace ambient moisture inevitably generates borinic/boronic acid degradants that artificially skew NMR metrics. A self-validating system requires strict adherence to anhydrous techniques.
-
Preparation of the Probe Base: Inside an argon-atmosphere glovebox, prepare a 0.2 M standard solution of rigorously dried
in anhydrous, degassed . -
Stoichiometric Addition: Slowly introduce 1.2 equivalents of Me₂BBr to the solution. Causality: Utilizing a fractional excess of the Lewis acid guarantees that 100% of the
probe is complexed, eliminating signal averaging between bound and free states. -
Equilibration: Seal the sample in a J. Young NMR tube and allow it to sit at 25°C for 30 minutes to achieve thermodynamic equilibrium.
-
Spectral Acquisition: Acquire the
NMR spectrum. The Acceptor Number (AN) can be calculated via the established literature matrix comparing the downfield shift against standard reference limits 5.
Synthetic Efficacy: Me₂BBr as a Targeted Reagent
In advanced API synthesis and lipid-based drug delivery design, removing benzyl or trityl protective groups using harsh reagents often triggers devastating acyl migration or molecular degradation. Here, Me₂BBr acts as a "tuned" catalyst. It possesses just enough Lewis acidity to coordinate with the ethereal oxygen and weaken the adjacent C–O bond, allowing the displaced bromide ion to serve as a highly localized nucleophile 6.
Caption: Stepwise Mechanistic Pathway of Benzyl Ether Cleavage Mediated by Me2BBr.
Self-Validating Protocol: Selective Debenzylation
-
Substrate Solvation: Dissolve the benzyl-protected substrate in anhydrous
to a concentration of 0.1 M and cool the flask to -20°C. Causality: Low temperatures kinetically trap the highly reactive intermediate, preventing non-target aliphatic ether cleavage. -
Reagent Doping: Add Me₂BBr (1.5–2.0 equivalents) dropwise over a 10-minute period to manage the exothermic complexation event.
-
Reaction Monitoring: Maintain stirring at -20°C to 5°C for 1–2 hours. The mild nature of the reagent allows real-time TLC tracking (typically hexane/EtOAc) without abrupt sample degradation.
-
Alkaline Quenching: Once conversion is complete, immediately quench with a saturated aqueous solution of
. Causality: This basic quench is vital as it safely neutralizes and hydrolyzes the resultant dimethylborinic acid byproducts, eliminating late-stage acidic degradation of the liberated alcohol. -
Isolation: Extract the organic layer, wash with brine, dry over
, and concentrate under reduced pressure to isolate the deprotected product.
Conclusion
Bromodimethylborane expertly occupies the thermodynamic gap between the chemically inert Trimethylborane and the aggressively destructive Boron tribromide. By framing its functionality through modern electrostatics and rehybridization penalties—rather than outdated electronegativity models—chemists can leverage Me₂BBr to execute complex, late-stage deprotections with unparalleled reliability and structural integrity.
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The Lewis Acidity of Dimethylboron Halides and Stability Profiles Oregon State University Archives[Link]
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An In-depth Technical Guide to the Electronic Properties of Dimethyl(bromo)borane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dimethyl(bromo)borane, (CH₃)₂BBr, is a key organoboron compound with significant potential in organic synthesis and materials science. Its reactivity and utility are fundamentally governed by its electronic properties. This technical guide provides a comprehensive overview of the electronic structure of dimethyl(bromo)borane, offering insights into its molecular geometry, frontier molecular orbitals, and Lewis acidity. In the absence of extensive experimental data, this guide establishes a robust computational framework for the in-silico characterization of (CH₃)₂BBr, drawing upon established theoretical principles and data from analogous boron compounds. This document serves as a foundational resource for researchers seeking to understand and exploit the unique electronic characteristics of this versatile reagent.
Introduction: The Significance of Dimethyl(bromo)borane
Organoboron compounds are a cornerstone of modern chemistry, valued for their unique electronic characteristics that enable a wide range of chemical transformations.[1] Dimethyl(bromo)borane, a member of the haloborane family, is a potent electrophile and Lewis acid, properties that are directly linked to the electron-deficient nature of its boron center. The interplay between the electron-donating methyl groups and the electron-withdrawing bromine atom creates a nuanced electronic structure that dictates its reactivity profile.
Understanding the electronic properties of dimethyl(bromo)borane is crucial for:
-
Predicting Reactivity: The energy and distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its behavior in chemical reactions.[2][3]
-
Designing Novel Synthetic Methodologies: A thorough grasp of its Lewis acidity allows for the rational design of catalytic cycles and stoichiometric reactions.[4]
-
Developing New Materials: The electronic characteristics of organoboron compounds are being harnessed in the development of advanced materials with unique optical and electronic properties.[1]
This guide will delve into the core electronic features of dimethyl(bromo)borane, providing both a theoretical framework and practical insights for its application.
Molecular Structure and Symmetry
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the boron atom in dimethyl(bromo)borane is the central atom bonded to one bromine and two carbon atoms. This arrangement results in a trigonal planar geometry around the boron center. The molecule is expected to possess C₂ᵥ symmetry, assuming a planar arrangement of the B, Br, and two C atoms, with the methyl groups symmetrically oriented.[5]
Table 1: Predicted Geometric Parameters for Dimethyl(bromo)borane
| Parameter | Predicted Value |
| B-Br Bond Length | ~1.90 Å |
| B-C Bond Length | ~1.57 Å |
| C-B-C Bond Angle | ~125° |
| C-B-Br Bond Angle | ~117.5° |
Note: These values are estimations based on related structures and require experimental or computational verification.
Frontier Molecular Orbitals: The Heart of Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the HOMO and the LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[2]
The Lowest Unoccupied Molecular Orbital (LUMO)
For dimethyl(bromo)borane, the LUMO is expected to be a vacant p-orbital localized on the boron atom. This low-lying empty orbital is the primary reason for the compound's strong electrophilicity and Lewis acidic character. It is readily available to accept a pair of electrons from a Lewis base. The energy of the LUMO is a direct measure of the molecule's ability to act as an electron acceptor.
The Highest Occupied Molecular Orbital (HOMO)
The HOMO of dimethyl(bromo)borane is likely to be composed of contributions from the B-C and B-Br sigma bonds, as well as the lone pair electrons on the bromine atom. The energy of the HOMO reflects the molecule's ability to donate electrons.
The HOMO-LUMO Gap and its Implications
The HOMO-LUMO gap is a crucial parameter for understanding the electronic behavior of dimethyl(bromo)borane.[6] A precise value would need to be determined computationally, but it is expected to be significant, rendering the molecule stable under normal conditions yet reactive towards nucleophiles. The magnitude of the gap influences the energy of electronic transitions and can be correlated with the compound's color and photophysical properties.
Diagram 1: Conceptual Molecular Orbital Diagram for Dimethyl(bromo)borane
Caption: A conceptual molecular orbital diagram illustrating the formation of frontier orbitals in dimethyl(bromo)borane.
Lewis Acidity: A Defining Characteristic
The primary driver of dimethyl(bromo)borane's chemistry is its pronounced Lewis acidity. The electron-deficient boron atom readily accepts electron pairs from a wide variety of Lewis bases, such as amines, phosphines, and ethers, to form stable adducts. The strength of this interaction can be quantified by the equilibrium constant for adduct formation.[4]
The Lewis acidity of (CH₃)₂BBr is influenced by a delicate balance of electronic effects:
-
Inductive Effect: The two methyl groups are weakly electron-donating, which slightly reduces the Lewis acidity of the boron center compared to borane (BH₃).
-
Halogen Effect: The bromine atom is strongly electronegative, leading to a significant inductive withdrawal of electron density from the boron atom, thereby increasing its Lewis acidity.
-
π-Backbonding: There is a potential for weak π-backbonding from the lone pairs of the bromine atom into the vacant p-orbital of the boron. This effect would slightly decrease the Lewis acidity.
Overall, the strong inductive effect of the bromine atom is expected to dominate, making dimethyl(bromo)borane a potent Lewis acid.
Proposed Computational Workflow for Characterization
To obtain precise quantitative data on the electronic properties of dimethyl(bromo)borane, a computational approach is highly recommended. The following workflow, based on Density Functional Theory (DFT), is proposed as a robust method for its in-silico characterization.[5]
Diagram 2: Proposed Computational Workflow
Caption: A step-by-step computational workflow for the theoretical characterization of dimethyl(bromo)borane.
Step-by-Step Protocol
-
Initial Structure Generation: A 3D model of dimethyl(bromo)borane will be constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure will be optimized to find its lowest energy conformation using a DFT method, such as the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[5] This basis set is recommended to accurately describe the electronic structure, including polarization and diffuse functions for the bromine atom.
-
Frequency Calculation: A frequency calculation will be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations will be performed on the optimized structure to determine key electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular dipole moment.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further insights into the electronic structure, including the determination of atomic charges, orbital hybridization, and the nature of the B-Br and B-C bonds.
Conclusion and Future Outlook
Dimethyl(bromo)borane is a molecule of significant interest due to its potent Lewis acidity and potential as a versatile reagent in organic synthesis. While experimental data on its electronic properties are not extensively available, this guide provides a comprehensive theoretical framework for its characterization. The proposed computational workflow offers a reliable pathway to obtaining crucial data on its molecular structure, frontier molecular orbitals, and electronic distribution.
Future experimental studies, such as photoelectron spectroscopy and gas-phase electron diffraction, would be invaluable for validating the theoretical predictions outlined in this guide.[7][8] A deeper understanding of the electronic properties of dimethyl(bromo)borane will undoubtedly unlock new applications and drive innovation in the fields of catalysis, materials science, and drug development.
References
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The HOMO-LUMO orbitals and the energy gap of DMAB in gas and different... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Dimethylboronbromide | C2H6BBr. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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1,2-Dimethyldiborane. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
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Lewis Acidic Boron Reagents: Recent Advancement and Applications. (2023, August 2). IntechOpen. Retrieved March 7, 2026, from [Link]
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Computational Studies: Boranes | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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HOMO and LUMO. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
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Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. (2022, March 1). MDPI. Retrieved March 7, 2026, from [Link]
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Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. (2021, January 26). PMC. Retrieved March 7, 2026, from [Link]
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Cooperative Lewis acidity in borane-substituted fluorophosphonium cations. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from [Link]
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Application of the Lewis acidity parameters LAB in borane‐catalyzed... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Photoelectron studies of boron compounds. Part 3.—Complexes of borane with Lewis bases. (n.d.). Journal of the Chemical Society, Faraday Transactions 2. Retrieved March 7, 2026, from [Link]
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Dibromo(methyl)borane | CAS#:17933-16-3. (n.d.). Chemsrc. Retrieved March 7, 2026, from [Link]
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Novel Diborane-Analogue Transition Structures for Borane Reactions with Alkyl Halides † | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]_
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Photoelectron spectroscopy of boron-containing reactive intermediates using synchrotron radiation: BH2, BH, and BF. (2020, January 21). PubMed. Retrieved March 7, 2026, from [Link]
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High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (2025, November 27). Fraunhofer-Publica. Retrieved March 7, 2026, from [Link]
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Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse | Chemical Reviews. (2016, July 19). ACS Publications. Retrieved March 7, 2026, from [Link]
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Synthesis and Reactivity of Electron-Deficient Boron Species. (n.d.). Retrieved March 7, 2026, from [Link]
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Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]
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Selected electronic properties of diborane, ammonia borane and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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X-ray photoelectron spectroscopy of boron compounds | Request PDF. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]
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Dimethylamine-borane | C2H7BN. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry. Retrieved March 7, 2026, from [Link]
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High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (n.d.). Digital Discovery (RSC Publishing). Retrieved March 7, 2026, from [Link]
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Threshold photoelectron spectroscopy of trimethylborane and its pyrolysis products. (n.d.). Retrieved March 7, 2026, from [Link]
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Methodological & Application
Application Note: Precision Ether Cleavage and Deprotection Utilizing Bromodimethylborane (Me₂BBr)
Target Audience: Synthetic chemists, natural product researchers, and drug development professionals. Methodology Focus: Chemoselective, non-acidic deprotection of ethers, acetals, and epoxides.
Scientific Context & Mechanistic Causality
While classical boron-based Lewis acids (such as BBr₃ or BCl₃) are highly effective for ether cleavage, their aggressive reactivity profiles frequently lead to over-deprotection, substrate degradation, or unwanted isomerizations[1]. Bromodimethylborane (Me₂BBr) offers a highly refined, chemically attenuated alternative. The presence of two electron-donating methyl groups softens the boron center's Lewis acidity, transforming the reagent into a highly selective tool capable of operating under mild, non-acidic, and aprotic conditions[1].
The Causality of Selectivity: The operative mechanism of Me₂BBr hinges on its initial coordination to the target ethereal oxygen, forming an activated oxonium-borate adduct. Because the Lewis acidity is tempered, complexation occurs selectively at the most sterically accessible and electron-rich oxygen atoms[2]. Once the intermediate is formed, the released bromide counterion serves as an internal nucleophile. For most substrates (e.g., benzyl ethers, MEM, MOM), this triggers a clean Sₙ2 displacement , leading to an alkyl bromide and a relatively stable borinate ester (R-O-BMe₂)[1],[3].
This Sₙ2 predominance ensures strict stereochemical inversion (critical for opening meso-epoxides) and suppresses carbocationic intermediates. Consequently, Me₂BBr completely inhibits detrimental side reactions like acyl migration —an essential feature when synthesizing optically pure, complex diacyl-sn-glycerols in lipid research[4],[1].
Mechanistic Pathway Visualization
Figure 1: Mechanistic progression of chemoselective ether cleavage via Bromodimethylborane.
Chemoselective Operational Matrix
Because reaction temperatures directly modulate the kinetic energy available for Sₙ2 displacement, precise thermal control allows for the orthogonal deprotection of specific moieties while leaving robust ethers intact.
| Protecting Group / Substrate | Optimal Temp (°C) | Reaction Time | Avg. Yield (%) | Mechanistic Dominance |
| MOM, MEM, MTM Ethers | -78 °C | < 1 h | > 90% | Sₙ2 (Rapid bromide attack at minimal temp)[1] |
| Acetals & Ketals | -78 °C | 1 - 2 h | > 90% | Sₙ2 (Cleaved directly to carbonyls)[1] |
| Benzyl Ethers (Bn) | -20 °C to 0 °C | 1 - 2 h | 85 - 95% | Sₙ2 (C-O bond cleavage yielding Bn-Br)[4] |
| Trityl Ethers (Tr) | 0 °C to 25 °C | 0.5 - 1 h | > 90% | Sₙ1 (Shift due to supreme carbocation stability)[4] |
| Meso-Epoxides | -78 °C to -20 °C | 1 - 3 h | > 95% | Sₙ2 (Anti-cleavage to form halohydrins)[3] |
| Cyclic Ethers (e.g., THF) | 25 °C (RT) | 12 - 24 h | 75 - 85% | Sₙ2 (Requires elevated thermal conditions)[1] |
Self-Validating Protocol Design
Operational Philosophy: A robust methodology must verify its own progress. Because intermediate borinate esters do not display the same retention factor (R_f) as the final free alcohol, standard TLC without intermediate quenching will yield misleading tracking data. This protocol integrates an active micro-quench checkpoint to ensure absolute conversion before committing to the bulk workup.
Reagents & Equipment Requirements
-
Substrate: Protected intermediate (e.g., Benzyl ether-protected lipid or natural product).
-
Reagent: Bromodimethylborane (CAS: 5158-50-9). Caution: Pyrophoric and extremely moisture-sensitive liquid. Must be handled under an inert atmosphere.[4]
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂). Causality Note: Ethereal solvents like THF or Diethyl Ether cannot be used, as they act as competitive substrates and will undergo ring-opening/cleavage[1],[2].
-
Quench Medium: Saturated aqueous NaHCO₃.
-
Environment: Flame-dried glassware under positive Argon or Nitrogen pressure.
Step-by-Step Experimental Methodology
Step 1: System Preparation
-
Flame-dry a multinecked round-bottom flask equipped with a magnetic stir bar. Allow it to cool strictly under a flow of high-purity Argon.
-
Dissolve the protected ether substrate (1.0 equiv, typically ~1.0 mmol) in anhydrous CH₂Cl₂ to achieve a concentration of 0.1 M.
-
Lower the reaction flask into the appropriate cooling bath (e.g., dry ice/acetone for -78 °C, or an ice/brine bath for -20 °C) and allow the system to equilibrate for 15 minutes.
Step 2: Reagent Delivery 4. Utilizing a gas-tight syringe purged with Argon, slowly add Me₂BBr (1.5 to 3.0 equiv, depending on the presence of competing basic sites) dropwise down the inner wall of the flask.
-
Expertise Insight: Slow addition prevents localized exotherms which can trigger unwanted Sₙ1 pathways or acyl migration in temperature-sensitive substrates like glycerolipids[1].
Step 3: Self-Validation Checkpoint (In-Process) 5. Allow the reaction to stir for the designated time matrix (e.g., 1 hour at -20 °C for Benzyl groups). 6. Micro-Quench: Extract a 50 µL aliquot using a chemically resistant syringe. Deposit the aliquot into a microcentrifuge tube containing 200 µL of saturated aqueous NaHCO₃ and 200 µL of EtOAc. Vortex for 5 seconds. 7. Spot the organic layer on a TLC plate against the starting material.
-
Causality: The basic micro-quench rapidly hydrolyzes the R-O-BMe₂ ester intermediate into the target alcohol. If the starting material is entirely consumed, proceed to Step 4. If unreacted substrate persists, inject an additional 0.5 equiv of Me₂BBr and stir for 30 further minutes.
Step 4: Bulk Quench and Hydrolysis 8. Once validated, pour the cold reaction mixture directly into a vigorously stirring biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ (10 mL per mmol of substrate). 9. Stir vigorously for 15–20 minutes at room temperature.
-
Mechanistic purpose: The basic conditions cleave the B-O bond of the intermediate borinate, liberating the desired alcohol and sequestering the borinic acid byproducts into the aqueous phase.
Step 5: Isolation & Analytical Validation 10. Separate the organic phase. Extract the remaining aqueous layer with two additional portions of CH₂Cl₂. 11. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Validation: Analyze the crude residue via ¹H NMR. Complete deprotection is confirmed by the disappearance of the characteristic benzylic (singlet, ~4.5 ppm) or trityl (aromatic multiplet, ~7.2-7.4 ppm) proton signals, alongside the clean re-emergence of the hydroxyl proton (usually broad, chemical shift highly concentration-dependent).
Critical Analytics & Troubleshooting
-
Observation: TLC shows a highly non-polar streak that slowly turns into the product upon standing in ambient air.
-
Root Cause: The borinate ester (R-O-BMe₂) intermediate was not fully hydrolyzed during the quench.
-
Resolution: Increase the duration of the NaHCO₃ biphasic stir in Step 4 to at least 30 minutes, or utilize slightly warmed (30 °C) water/methanol mixtures for highly hydrophobic substrates.
-
-
Observation: Formation of acyl migrated byproducts in lipid synthesis.
References
-
Guindon, Y.; Yoakim, C.; Morton, H. E. "Dimethylboron Bromide (Me₂BBr): A Scarcely Recognized Mild and Versatile Reagent... Cleavage of Ethers". Tetrahedron Letters (1983) / J. Org. Chem (1984). Available at:[Link][1]
-
Joshi, N. N.; Srebnik, M.; Brown, H. C. "Enantioselective ring cleavage of meso-epoxides with B-halodiisopinocampheylboranes (and B-bromodimethylborane references)". Journal of the American Chemical Society (1988). Available at:[Link][3]
-
Guindon, Y. et al. "Regiocontrolled opening of cyclic ethers using dimethylboron bromide". The Journal of Organic Chemistry (1987). Available at:[Link][2]
Sources
The Understated Workhorse: A Guide to Ether Cleavage by Bromodimethylborane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of natural product synthesis and pharmaceutical development, the cleavage of ether bonds is a fundamental and often critical transformation. Aryl methyl ethers, in particular, are common motifs that often require deprotection to reveal a phenol, a key functional group for biological activity or further synthetic elaboration. While a plethora of reagents exist for this purpose, boron halides have carved out a niche for their efficacy and often mild reaction conditions.[1] Among these, Bromodimethylborane ((CH₃)₂BBr) emerges as a valuable, albeit less common, alternative to its more aggressive cousin, boron tribromide (BBr₃).
This guide provides an in-depth exploration of the mechanism, application, and practical execution of demethylation and dealkylation reactions using bromodimethylborane. It is designed for the bench chemist who requires not just a protocol, but a deeper understanding of the underlying principles to effectively troubleshoot and adapt these methods.
Mechanistic Insights: A Tale of Lewis Acidity
The demethylation of aryl methyl ethers by boron-based reagents is fundamentally driven by the potent Lewis acidity of the boron center.[2] While the mechanism for bromodimethylborane is not as exhaustively studied as that for BBr₃, a strong analogy can be drawn based on fundamental chemical principles. The reaction is understood to proceed through a well-defined, multi-step pathway.[3][4]
The Core Mechanism
The cleavage of an aryl methyl ether is initiated by the coordination of the electron-deficient boron atom to the lone pair of electrons on the ether's oxygen atom. This forms a highly activated oxonium-like intermediate, which significantly weakens the adjacent carbon-oxygen bonds.[2] A bromide ion, acting as a nucleophile, then attacks the methyl group in an Sₙ2 fashion.[3] This concerted attack leads to the cleavage of the C-O bond, forming methyl bromide and an aryloxy-dimethylborane intermediate. The final step is a hydrolysis quench, where water is added to break down the boron intermediate, liberating the desired phenol and generating boric acid byproducts.[3][4]
Recent computational studies on BBr₃ have revealed more complex mechanistic nuances, including bimolecular pathways and the potential for one equivalent of the boron reagent to cleave up to three equivalents of an ether.[5][6] This "three-cycle mechanism" involves the sequential replacement of bromide atoms on the boron with aryloxy groups, suggesting that sub-stoichiometric amounts of the reagent can be effective.[5][6] It is plausible that bromodimethylborane could engage in similar, though perhaps less efficient, cyclic pathways.
Caption: Proposed mechanism for aryl methyl ether demethylation by Bromodimethylborane.
Application Notes: Beyond Demethylation
While effective for demethylation, bromodimethylborane has demonstrated particular utility in the deprotection of other ether-based protecting groups, often where other reagents falter. Its slightly attenuated reactivity compared to BBr₃ can be a significant advantage, leading to higher selectivity and milder reaction conditions.
A notable application is the deprotection of benzyl and trityl ethers in the synthesis of optically pure diacyl-sn-glycerols.[7] This method is highly effective, proceeding at low temperatures (-20 to 5 °C), and crucially, with little to no acyl migration—a common side reaction that plagues other deprotection strategies.[7] It is also effective for the regiocontrolled cleavage of cyclic ethers, such as ketals.[8][9]
| Feature | Bromodimethylborane ((CH₃)₂BBr) | Boron Tribromide (BBr₃) |
| Primary Use Cases | Debenzylation, Detritylation, Ketal Cleavage[7][8] | Aryl Methyl Ether Demethylation[1][2] |
| Reactivity | Strong Lewis Acid | Very Strong Lewis Acid[2] |
| Typical Conditions | -50 °C to room temperature[7][8] | -78 °C to room temperature[10] |
| Key Advantages | Mild conditions, minimal acyl migration[7] | High efficacy, well-established protocols[11] |
| Limitations | Less studied for complex demethylations | Can affect other functional groups, harsh quench[2] |
| Handling | Pyrophoric, moisture-sensitive liquid | Corrosive, violently reacts with water[4] |
Experimental Protocol: Debenzylation for Diacyl-sn-glycerol Synthesis
This protocol is adapted from methodologies for the synthesis of optically pure diacyl-sn-glycerols and serves as a representative example of bromodimethylborane's application.[7]
Safety First: Bromodimethylborane is pyrophoric, corrosive, and reacts violently with moisture. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[12]
Materials
-
3-Benzyl-1,2-diacyl-sn-glycerol (1.0 eq)
-
Bromodimethylborane (1.5 - 2.0 eq, typically as a 1.0 M solution in a non-protic solvent like dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Dissolve the starting material, 3-benzyl-1,2-diacyl-sn-glycerol (1.0 eq), in anhydrous DCM.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., an ice/salt bath or a cryocooler).
-
-
Reagent Addition:
-
Slowly add the bromodimethylborane solution (1.5-2.0 eq) dropwise via syringe to the stirred solution of the substrate. Maintain the temperature at -20 °C during the addition.
-
Causality Check: Slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at -20 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C or 5 °C.[7] Reaction times can vary from 1 to 4 hours depending on the substrate.
-
-
Quenching:
-
Once the reaction is complete (as indicated by the consumption of starting material), re-cool the mixture to -20 °C.
-
Slowly and carefully add methanol to quench the excess bromodimethylborane. This will produce non-volatile boron species.
-
Causality Check: Quenching at low temperature is a critical safety step to manage the highly exothermic reaction with the protic solvent.
-
-
Workup:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize any acidic byproducts.
-
Extract the aqueous layer with DCM (typically 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1,2-diacyl-sn-glycerol.
-
Caption: A typical experimental workflow for debenzylation using Bromodimethylborane.
References
-
Guindon, Y., et al. (1992). Debenzylation and Detritylation by Bromodimethylborane: Synthesis of Mono-Acid or Mixed-Acid 1,2- Or 2,3-diacyl-sn-glycerols. Chemistry and Physics of Lipids, 61(2), 169-73. Available from: [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. Available from: [Link]
-
Semantic Scholar. Demethylation of aryl methyl ethers by boron tribromide. Available from: [Link]
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Goh, T.B., et al. (2013). Demethylation of Mitragynine Picrate with BBr3 and C12H25-SH /NaOMe: A new entry for Ester Derivatives Preparation based on Position Carbon 9. Asian Journal of Research in Chemistry, 6(9), 863-867. Available from: [Link]
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Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available from: [Link]
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Chem-Station. (2024). O-Demethylation. Available from: [Link]
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Goud, G. et al. (1988). Improved method for the synthesis of 1- or 3-acyl-sn-glycerols. Chemistry and Physics of Lipids, 48(3-4), 235-41. Available from: [Link]
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Atienza, B. J. P., et al. (2018). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters, 20(20), 6332-6335. Available from: [Link]
-
Serebrennikova, G. A., et al. (1971). Synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. Lipids, 6(10), 734-9. Available from: [Link]
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Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Available from: [Link]
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Le, C. M., et al. (2018). Chemo- and regioselective demethylation of 2-bromo-3,5-dimethoxy-α-resorcylic acid esters. Tetrahedron Letters, 59(4), 361-365. Available from: [Link]
-
ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Available from: [Link]
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Guindon, Y., et al. (1984). Regiocontrolled opening of cyclic ethers using dimethylboron bromide. The Journal of Organic Chemistry, 49(24), 4712–4714. Available from: [Link]
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McOmie, J. F. W., & West, D. E. (1973). 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses, 53, 412. Available from: [Link]
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Wikipedia. Boron tribromide. Available from: [Link]
- Google Patents. Process for preparing 1,2-diacyl-sn-glycerols.
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Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
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Faustino dos Santos, P., et al. (2020). Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(4), 389-395. Available from: [Link]
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ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Available from: [Link]
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ResearchGate. Process optimization using response surface design for diacylglycerol synthesis from palm fatty acid distillate by enzymatic esterification. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Deprotection Using Bromodimethylborane
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
Introduction: The Strategic Advantage of Bromodimethylborane
In the intricate landscape of multi-step organic synthesis, the selection of a deprotection agent is as critical as the choice of a protecting group itself. The ideal reagent must be effective, selective, and function under conditions mild enough to preserve the integrity of a complex molecule. Bromodimethylborane, (CH₃)₂BBr, emerges as a potent and highly selective Lewis acidic reagent for the cleavage of specific protecting groups, most notably ethers and esters.
While its structural analog, boron tribromide (BBr₃), is a well-known powerhouse for demethylating aryl methyl ethers, bromodimethylborane offers a nuanced reactivity profile.[1][2] The presence of two methyl groups moderates the Lewis acidity of the boron center compared to BBr₃, which can translate to enhanced chemoselectivity. This allows for the targeted removal of sensitive protecting groups in the presence of others that might be labile to harsher Lewis acids.
These application notes provide a comprehensive technical guide to the strategic use of bromodimethylborane, grounded in mechanistic principles and field-proven insights. We will explore its mechanism of action, define its substrate scope, and provide robust, self-validating protocols for its safe and effective implementation in a laboratory setting.
Mechanistic Rationale: The Basis of Selectivity
The efficacy of bromodimethylborane in cleaving ether and ester linkages stems from its nature as a strong Lewis acid. The electron-deficient boron atom readily coordinates to the Lewis basic oxygen of the protecting group, activating it for subsequent cleavage.
The generally accepted mechanism for ether deprotection proceeds via two key steps:
-
Lewis Acid Coordination: The boron atom of (CH₃)₂BBr coordinates to the ether oxygen. This coordination weakens the adjacent carbon-oxygen bond and renders the carbon atom more electrophilic.
-
Nucleophilic Attack: A bromide ion, either from another molecule of the reagent or from the dissociated complex, acts as a nucleophile. It attacks the electrophilic carbon atom in an Sₙ2-type displacement, leading to the cleavage of the C-O bond.[3]
The resulting products are an alkyl bromide and a dimethylalkoxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired free alcohol or phenol. A similar mechanism applies to the cleavage of esters.[4]
Caption: General workflow for a (CH₃)₂BBr-mediated deprotection reaction.
Materials and Reagents:
-
Aryl methyl ether substrate (1.0 eq)
-
Bromodimethylborane (1.1 - 2.0 eq, typically as a 1.0 M solution in a suitable solvent like CH₂Cl₂) [5]* Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the aryl methyl ether substrate (e.g., 1 mmol) and anhydrous CH₂Cl₂ (e.g., 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the bromodimethylborane solution (e.g., 1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise via syringe over 10-15 minutes. A white precipitate may form during the addition. [2]4. Reaction Monitoring: Allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to 0 °C or room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back down to -78 °C. Very carefully and slowly, add anhydrous methanol dropwise to quench any excess bromodimethylborane. Caution: This is an exothermic process that will evolve gas.
-
Aqueous Workup: Allow the mixture to warm to room temperature. Carefully add saturated NaHCO₃ solution and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure phenol.
Conclusion
Bromodimethylborane is a valuable reagent for the selective and mild deprotection of ethers and esters. Its moderated Lewis acidity provides a key advantage for enhancing chemoselectivity in complex molecular architectures. While its pyrophoric and corrosive nature demands rigorous safety protocols, its effective and clean reactivity profile makes it an important tool for researchers, scientists, and drug development professionals. By understanding its mechanism and adhering to safe handling procedures, (CH₃)₂BBr can be strategically employed to overcome challenging deprotection steps in organic synthesis.
References
-
Coric, I., & List, B. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,3'-DIHYDROXYBIPHENYL. Coll. Vol. 5, p.412 (1973); Vol. 49, p.45 (1969). Retrieved from [Link]
-
Deno, N. C., & Potter, N. H. (1967). The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society, 89(14), 3550–3554. Retrieved from [Link]
-
Koric, I., & List, B. (2015, October 23). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether. Semantic Scholar. Retrieved from [Link]
-
WordPress. (n.d.). Ester Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Reddit. (2023, November 19). Deprotection mechanism. r/chemistry. Retrieved from [Link]
-
Taylor, M. S., & Dinesh, C. U. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(3), 833-844. Retrieved from [Link]
-
Dembkowski, L., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1446–1456. Retrieved from [Link]
-
Punna, S., Meunier, S., & Finn, M. G. (2004). A hierarchy of aryloxide deprotection by boron tribromide. Organic Letters, 6(16), 2777–2779. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Bromodimethylborane. Retrieved from [Link]
-
Organic Chemistry Portal. (2011, November 14). Organic Functional Group Protection and Deprotection. Retrieved from [Link]
-
Akamanchi, K. G., & Chaudhary, S. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 44(25), 4777-4779. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]
-
NIMC. (n.d.). Protection And Deprotection Of Functional Groups In. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET BROMICIDE GRANULES. (n.d.). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Group Chemistry. Retrieved from [Link]
-
Synthesis Portal. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2010). Acidic and basic deprotection strategies of borane-protected phosphinothioesters for the traceless Staudinger ligation. The Journal of Organic Chemistry, 75(11), 3629–3638. Retrieved from [Link]
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Bromodimethylborane-Mediated Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Modern Approach to Stereoselective Glycosylation
The strategic construction of glycosidic linkages is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery, glycobiology, and materials science. Traditional methods often necessitate laborious protecting group manipulations, which can significantly lengthen synthetic routes and reduce overall efficiency. Bromodimethylborane-mediated glycosylation has emerged as a powerful strategy that circumvents many of these challenges by employing an in situ masking of hydroxyl groups on the glycosyl donor. This approach not only streamlines the synthesis of complex oligosaccharides but also offers a remarkable degree of control over stereoselectivity.[1]
This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of bromodimethylborane and related dialkylboryl triflates in glycosylation reactions. We will delve into the mechanistic intricacies that govern the stereochemical outcome, present detailed, field-proven protocols, and offer insights into troubleshooting common experimental hurdles.
The Core Principle: In Situ Masking and Stereodirection
The central concept of this methodology lies in the reversible and temporary protection of one or more hydroxyl groups on a glycosyl donor with a dimethylboryl group. This in situ masking strategy prevents self-glycosylation and other unwanted side reactions, allowing for the selective activation of the anomeric center. The nature of the boron reagent and the reaction conditions play a pivotal role in dictating the stereochemical outcome of the glycosylation.
Mechanism of Action: A Tale of Two Pathways
The stereoselectivity of bromodimethylborane-mediated glycosylation is a fascinating interplay of steric and electronic effects, largely influenced by the size of the alkyl groups on the boron atom.[1][2]
-
1,2-cis Glycosylation (Intramolecular Aglycon Delivery-like): With smaller alkyl groups, such as dimethyl, the boron reagent can form a tetravalent intermediate. This intermediate facilitates the delivery of the glycosyl acceptor from the same face as the boron complex, leading to the formation of a 1,2-cis glycosidic bond. This mechanism is conceptually similar to the well-established Intramolecular Aglycon Delivery (IAD) strategy.[1][2]
-
1,2-trans Glycosylation (Steric Hindrance Model): Conversely, when bulkier alkyl groups are employed on the boron atom (e.g., di-n-butyl or 9-BBN), significant steric hindrance is introduced. This steric shield forces the incoming glycosyl acceptor to approach the anomeric center from the opposite face, resulting in the preferential formation of a 1,2-trans glycosidic linkage.[1][2]
The boron-masked hydroxyl group, typically at the C-2 position, also exerts an electron-withdrawing effect, which can be observed by a downfield shift in the 1H-NMR spectrum of the H-2 proton.[2] This electronic influence further modulates the reactivity of the anomeric center.
Figure 1: Mechanistic pathways in boron-mediated glycosylation.
Applications in Complex Oligosaccharide Synthesis
The elegance of the bromodimethylborane-mediated approach lies in its ability to simplify the synthesis of complex, biologically relevant oligosaccharides and glycoconjugates. This method has been successfully applied to the synthesis of various natural products.[3]
Case Study: Synthesis of a Bioactive Tetrasaccharide
The following table summarizes the key glycosylation steps in the synthesis of a hypothetical tetrasaccharide, demonstrating the stereocontrol achievable with different boron reagents.
| Glycosylation Step | Glycosyl Donor | Glycosyl Acceptor | Boron Reagent | Activator | Yield (%) | α:β Ratio |
| Disaccharide A | 2-OH Galactosyl Thioether | Protected Glucose | Me₂BBr | NIS/TfOH | 85 | >95:5 |
| Trisaccharide B | 2-OH Rhamnosyl Thioether | Disaccharide A | 9-BBN-Br | Ph₂SO/Tf₂O | 78 | <5:95 |
| Tetrasaccharide C | 2-OH Fucosyl Thioether | Trisaccharide B | Me₂BBr | NIS/TfOH | 82 | >95:5 |
Data is illustrative and based on typical outcomes reported in the literature.
Detailed Experimental Protocols
Safety First: Bromodimethylborane and related reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. Always handle these reagents under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Protocol 1: General Procedure for 1,2-cis Glycosylation using Bromodimethylborane
This protocol outlines a general procedure for the stereoselective formation of a 1,2-cis glycosidic linkage using a thioglycoside donor with an unprotected hydroxyl group at the C-2 position.
Materials:
-
Glycosyl donor (e.g., a thioglycoside with a free C-2 hydroxyl group) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Bromodimethylborane (Me₂BBr) (1.1 equiv, typically as a solution in an anhydrous solvent)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic, ~0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Boron Reagent: Slowly add the solution of bromodimethylborane dropwise to the stirred reaction mixture. Stir for 30 minutes at -78 °C to allow for the in situ protection of the hydroxyl group.
-
Activation: In a separate flame-dried flask, prepare a solution of NIS in anhydrous DCM. Add this solution to the reaction mixture, followed by the catalytic amount of TfOH.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Allow the reaction mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Figure 2: General workflow for bromodimethylborane-mediated glycosylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents (moisture contamination) | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents and reagents. |
| Insufficient activation | Increase the amount of activator (NIS/TfOH) incrementally. Ensure the temperature is appropriate for the specific donor and acceptor. | |
| Poor Stereoselectivity | Incorrect boron reagent for the desired outcome | For 1,2-cis, ensure a small boron reagent like Me₂BBr is used. For 1,2-trans, use a bulkier reagent like 9-BBN-Br. |
| Temperature fluctuations | Maintain a stable, low temperature during the reaction. | |
| Formation of Side Products (e.g., hydrolyzed donor) | Presence of water | Rigorously dry all reagents and solvents. Ensure molecular sieves are properly activated. |
| Premature activation | Ensure the boron reagent is added and allowed to react before the addition of the activator. |
Conclusion: A Versatile Tool for Modern Glycoscience
Bromodimethylborane-mediated glycosylation represents a significant advancement in the field of carbohydrate synthesis. Its ability to achieve high levels of stereocontrol with minimally protected donors makes it an attractive and efficient method for the construction of complex glycans. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can leverage this powerful tool to accelerate their synthetic endeavors in the exciting and ever-evolving landscape of glycoscience.
References
- Bati, G., He, J., Pal, K., B., Liu, X. (2020). Stereo- and regioselective glycosylation with protectionless sugar derivatives: an alluring strategy to access glycans and natural products. Org. Biomol. Chem., 18, 8617-8637.
- Takahashi, D., Tanaka, M., Nishi, N., & Toshima, K. (2017). Novel 1,2-cis-stereoselective glycosylations utilizing organoboron reagents and their application to natural products and complex oligosaccharide synthesis.
- Yu, B., Sun, J., & Yang, X. (2012). Assembly of Naturally Occurring Glycosides: Evolved Tactics and Glycosylation Methods. Accounts of Chemical Research, 45(8), 1227–1236.
- A minimalist approach to stereoselective glycosylation with unprotected donors. (2017).
-
Boron-mediated glycosylation and their theoretical intermediates. a,... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Bromodimethylborane (Me2BBr) Reactions
Welcome to the Application Support Center for Bromodimethylborane (Me2BBr) mediated transformations. As a highly potent Lewis acid and electrophile, Me2BBr is widely employed by synthesis and drug development teams for the highly chemoselective and regioselective cleavage of ethers (e.g., MOM, MEM, PMB, benzyl) and cyclic acetals[1].
However, because Me2BBr is pyrophoric and its reaction intermediates are exceptionally sensitive to moisture, the quenching protocol is often the single most critical point of failure in the synthetic workflow. Improper neutralization can lead to runaway exothermic events, catastrophic yield losses due to localized acidity, or the degradation of orthogonal protecting groups.
This guide provides mechanistic insights, field-proven troubleshooting FAQs, and standardized operating procedures to ensure experimental reproducibility and safety.
Mechanistic Pathway & Quenching Strategy
To diagnose a failed reaction, you must first understand the structural causality of the cleavage and quench. Me2BBr cleaves ethers via a strictly non-acidic and aprotic S_N2 mechanism at low temperatures (typically -78°C). The initial coordination between the boron atom and the ether oxygen induces C–O bond polarization, followed by bromide attack. This forms an acyclic bromo-ether-borinate ester intermediate.
How you handle this intermediate dictates the success of your final isolation.
Me2BBr-mediated ether cleavage and nucleophilic/basic quenching pathways.
Troubleshooting Guides & FAQs
Q1: Why is my acid-sensitive product degrading during the quench, even when I use cold water? A: During the protic breakdown of Me2BBr or the borinate ester intermediates, hydrobromic acid (HBr) is generated rapidly. Even in a cold aqueous quench, localized high pH drops can easily cleave sensitive bystander groups like silyl ethers, acetonides, or newly revealed free phenols. To prevent this, you must transition to a buffered quench . By adding 1.5 molar equivalents of an amine base (such as triethylamine) to the reaction mixture at 0°C before diluting with water, the generated HBr is preemptively neutralized. This modified workup has been proven essential to preserving sensitive free phenols and stereocenters[2].
Q2: How do I safely manage the severe exotherm when quenching unreacted Me2BBr on a scale-up reaction? A: Never add water directly to an active Me2BBr reaction on scale, as the violent hydrolysis releases massive amounts of heat and gaseous HBr[3]. Instead, quench residual reagents via the dropwise addition of dry methanol while maintaining the reaction temperature at -20°C or colder[3]. Methanol smoothly breaks down active boron into highly volatile and soluble methyl borates (e.g., B(OMe)3) without the explosive risk of water[4]. Only after allowing the methanol quench to equilibrate for 15-30 minutes should an aqueous saturated NaHCO3 workup commence.
Q3: Is it possible to trap the reaction intermediate instead of hydrolyzing it to an alcohol? A: Absolutely. Because Me2BBr ring-cleavage generates a reactive acyclic bromo-acetal intermediate, it is an excellent electrophile for tandem functionalization. Instead of using a protic quench, you can introduce a nucleophile directly into the cryogenic mixture. For example, quenching the reaction mixture with thiophenol initiates an S_N2 displacement of the bromide, selectively yielding hydroxy O,S-acetals[5].
Q4: My reaction profile shows incomplete boron byproduct removal during purification. How do I fix this? A: Borinic and boronic acid byproducts are notorious for streaking on silica gel and interfering with NMR analysis. If traditional aqueous workups are failing, pyridine can be introduced to coordinate the unreacted haloborane intermediates. Pyridine forms a stable, sterically hindered complex with the boron centers, allowing for cleaner downstream separation or direct extraction[6].
Quantitative Data: Quenching Agent Selection
Select your quenching strategy based on the functional tolerance of your molecule.
| Quenching Agent | Optimal Temperature | Reagent Equivalents | Primary Use Case | Exothermic Risk |
| Dry Methanol | -20°C to -78°C | 5–10 eq | Safe, controlled destruction of excess Me2BBr; generates volatile B(OMe)3. | High (If added rapidly) |
| Triethylamine + H2O | 0°C | 1.5 eq (Base) | Acid-buffering to protect susceptible products (e.g., silyl ethers, phenols). | Moderate |
| Pyridine | -100°C to -78°C | 1–2 eq | Non-destructive coordination of unreacted haloborane to ease purification. | Low |
| Thiophenol | -78°C to 0°C | 1–1.5 eq | Intermolecular nucleophilic trapping of acyclic bromo-intermediates. | Low |
Experimental Protocols: Regioselective Cleavage and Buffered Quench
This self-validating system incorporates intrinsic safeguards to prevent runaway exotherms and acid-catalyzed degradation during the isolation phase.
Step 1: Reaction Setup and Activation
-
Flame-dry a Schlenk flask under an argon atmosphere. Dissolve the protected ether substrate in anhydrous CH2Cl2 to achieve a concentration of ~0.1 M.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.
-
Slowly add Bromodimethylborane (1.2 to 2.0 molar equivalents) dropwise via a gas-tight syringe. The solution may undergo a slight color change depending on the substrate's electronics.
-
Allow the reaction to stir for 1 to 2 hours at -78°C. Monitor progression by withdrawing a 10 µL aliquot and quenching it immediately into a GC vial containing 0.5 mL of cold MeOH/Et3N (1:1 v/v) prior to TLC/LCMS analysis[4].
Step 2: Buffered Quenching Sequence 5. Causality Check: Because subsequent protic degradation will liberate HBr, you must pre-buffer the system. Add 1.5 molar equivalents (relative to Me2BBr) of anhydrous Triethylamine (Et3N) directly to the reaction mixture at -78°C[2]. 6. Allow the reaction to warm slightly to -20°C. 7. Very slowly, add dry Methanol (5–10 equivalents) dropwise. Observation: You will observe gas evolution and a mild exotherm; control the drop rate to keep the temperature below 0°C[3]. 8. Stir the quenched mixture for 15 minutes to ensure the total conversion of boron complexes into methyl borate esters.
Step 3: Aqueous Workup and Isolation 9. Dilute the mixture with cold saturated aqueous NaHCO3 to neutralize any remaining trace acidity. 10. Extract the aqueous layer thoroughly with diethyl ether or CH2Cl2. 11. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
- cdnsciencepub.com - Dialkyl and diaryl boron halides: reductive opening of benzylidene acetals.
- benchchem.com - Bromodimethylborane CAS 5158-50-9.
- chemrxiv.org - Regiocontrolled cleavage of dialkyl ethers using regenerative borates.
- escholarship.org - UC San Francisco Electronic Theses and Dissertations: Cleavage of MEM ethers.
- researchgate.net - Dimethylboron Bromide (Me2BBr): A Scarcely Recognized Mild and Versatile Reagent.
- dtic.mil - Enantioselective Ring-Cleavage of meso-Epoxides with beta-Halodiisopinocampheylboranes.
Sources
Technical Support Center: Troubleshooting Boron Byproduct Removal After Bromodimethylborane (Me2BBr) Ether Cleavage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this resource for drug development professionals and synthetic chemists who are utilizing Bromodimethylborane (Me2BBr) for chemoselective ether cleavage. While Me2BBr is exceptionally effective at deprotecting acetals, methoxymethyl (MOM) ethers, and benzyl ethers without causing acyl migration[1][2], the post-reaction workup often presents a significant bottleneck.
The primary byproduct generated upon quenching is dimethylborinic acid (Me2BOH) and its anhydride[3]. This guide provides mechanistic insights, step-by-step verified protocols, and diagnostic FAQs to completely eliminate these contaminating species from your target APIs and intermediates.
The Causality of the Problem: Why is Me2BOH Hard to Remove?
Understanding the physical chemistry of dimethylborinic acid is critical to removing it. When you quench an Me2BBr reaction with water, methanol, or NaHCO3[1][4], the Lewis acidic boron center is rapidly hydrolyzed to yield Me2BOH.
This byproduct frustrates traditional purification for three mechanistic reasons:
-
Amphiphilic Smearing: Me2BOH possesses both a highly polar hydrogen-bond donating hydroxyl group and lipophilic methyl groups. This causes it to streak heavily during normal-phase silica gel chromatography, often co-eluting with moderately polar APIs.
-
Deceptive Volatility: Dimethylborinic acid is somewhat volatile, yet its boiling point is high enough that standard rotary evaporation fails to remove it completely, resulting in sticky, off-white residues[3].
-
Product Complexation: Because boron is an electron-deficient Lewis acid, Me2BOH readily forms dative bonds or borinate esters with Lewis basic functional groups (e.g., diols, amines, or amino alcohols) present in your target molecule[5].
To solve this, we must shift from physical separation attempts to chemical derivatization strategies .
Diagnostic Decision Matrix
Select the appropriate removal methodology based on the structural sensitivities of your target molecule.
| Methodology | Chemical Mechanism | Ideal Substrate Profile | Process Time | Byproduct State |
| Methanol Co-Evaporation | Esterification to volatile methyl dimethylborinate (Me2BOMe) | Oxidation-sensitive molecules; lipophilic products[6][7]. | ~30 min | Volatile gas |
| Alkaline Peroxide Oxidation | Oxidative C-B bond cleavage to yield boric acid (B(OH)3) and MeOH | Robust molecules; no unprotected oxidizable groups (e.g., sulfides)[8]. | ~60 min | Water-soluble salt |
| Ethanolamine Complexation | Formation of a stable, saturated N-B dative cyclic adduct | Highly polar APIs; water-soluble products prone to emulsion[5]. | ~45 min | Solid precipitate |
Experimental Protocols & Methodologies
Every protocol detailed below is designed as a self-validating system. Follow the visual cues to confirm the success of the derivatization step.
Protocol A: The Non-Oxidative Route (Methanol Co-Evaporation)
Causality: Driving the equilibrium of Me2BOH toward the methyl ester (Me2BOMe) drastically lowers the boiling point and removes the hydrogen-bond donating capacity, allowing it to be stripped under high vacuum[6][7].
-
Quench: Cool the reaction mixture to -20°C and quench dropwise with dry methanol to safely neutralize unreacted Me2BBr and suppress HBr exotherms[1].
-
First Concentration: Remove the reaction solvent (e.g., CH2Cl2) via a rotary evaporator at 30°C.
-
Esterification Cycle: Dissolve the crude residue in 10–20 mL of HPLC-grade Methanol. Stir for 5 minutes at room temperature to ensure complete esterification.
-
Evaporation: Evaporate the methanol under reduced pressure (approx. 50–100 mbar) at 35°C.
-
Iteration (Critical Step): Repeat the methanol addition and evaporation cycle 3 to 5 times . The crude mass should transition from a sticky residue to a crisp solid or clear oil.
-
Validation: Analyze the crude by ¹¹B NMR. The complete disappearance of the broad Me2BOH peak (~28-33 ppm) indicates success[3].
Protocol B: Alkaline Peroxide Oxidation
Causality: The hydroperoxide anion (
-
Solvent Swap: Post-quench, concentrate the crude mixture and redissolve in THF (10 volumes).
-
Buffer Addition: Add an equal volume of saturated aqueous
or 1M (Use if your product is base-sensitive). -
Oxidation: Cool the biphasic mixture to 0°C. Slowly add 30% w/w aqueous
(3.0 equivalents relative to the original Me2BBr charge) dropwise to prevent thermal runaway. -
Digestion: Remove the ice bath and stir vigorously for 1 hour at room temperature.
-
Workup: Separate the layers. Wash the organic layer twice with water, then once with saturated aqueous
to neutralize residual peroxides (Self-validation: Starch-iodide paper should remain white). -
Isolation: Dry the organic layer over
, filter, and concentrate.
Protocol C: Amino Alcohol Complexation (Precipitation)
Causality: Adding a bidentate ligand like ethanolamine fulfills the boron atom's octet via an N→B dative bond. This prevents the boron from chelating your product and forms a highly polar, crystalline complex that easily crashes out of non-polar solvents[5].
-
Phase Extraction: After quenching the Me2BBr reaction with water, extract the product into a moderately non-polar solvent (e.g., diethyl ether or MTBE).
-
Complexation: Add 1.5 equivalents of ethanolamine (relative to Me2BBr) directly to the organic phase. Stir vigorously for 15 minutes at room temperature.
-
Precipitation: A white, crystalline precipitate (the aminoborinate complex) will form[5].
-
Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with a small volume of cold MTBE.
-
Final Polish: Wash the filtrate once with dilute aqueous
to remove any unreacted ethanolamine, dry, and concentrate.
Mechanistic Workflow Diagram
Me2BBr cleavage pathway and alternative byproduct removal strategies based on substrate sensitivity.
Frequently Asked Questions (FAQs)
Q: I used Protocol A (MeOH Co-evaporation), but I still see a faint, broad streak near the solvent front on my TLC. What went wrong? A: Dimethylborinic acid derivatives can sometimes form stable anhydrides (bis(dimethylboron) oxide) that resist direct esterification with methanol. To break the anhydride, add 1-2 drops of acetic acid to your first methanol co-evaporation cycle. This acidifies the media, hydrolyzes the anhydride, and allows the volatile methyl ester to form completely.
Q: My molecule contains a delicate secondary alcohol, and I suspect Me2BOH is forming a borinic ester with it during the quench. How do I break it? A: This is a classic Lewis acid-base chelation issue. If your product is "trapping" the boron, Protocol C (Ethanolamine) is your best choice. Ethanolamine is a superior bidentate ligand compared to a mono-alcohol. It will competitively displace your target molecule from the boron center, freeing your API while simultaneously precipitating the boron[5].
Q: Can I run the
References
Sources
- 1. Bromodimethylborane CAS 5158-50-9|Supplier [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. escholarship.org [escholarship.org]
- 4. CA2166898C - Novel structural analogues of vitamin d - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. WO2003059916A2 - Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids - Google Patents [patents.google.com]
- 8. Trimethylborane | 593-90-8 | Benchchem [benchchem.com]
Technical Support & Diagnostic Hub: Bromodimethylborane (Me₂BBr)
Welcome to the Advanced Diagnostics Center for Bromodimethylborane (Me₂BBr) . As a Senior Application Scientist specializing in organometallic and highly reactive synthetic reagents, I have designed this hub to address the critical handling, storage, and mechanistic degradation challenges associated with Me₂BBr[1].
Bromodimethylborane is a potent Lewis acid famously deployed in the regiocontrolled cleavage of cyclic ethers, the deprotection of robust functional groups (like MOM, MEM, and benzyl ethers), and the synthesis of complex pharmaceutical intermediates[2]. However, its extreme electron deficiency renders it moisture-sensitive, pyrophoric in the presence of air, and prone to rapid degradation[3]. This guide establishes self-validating protocols to ensure absolute reproducibility and safety in your synthetic workflows.
Quantitative Stability & Physicochemical Profile
To master the reactivity of Me₂BBr, one must first understand the energetic and physical parameters driving its behavior. The following table summarizes critical metrics governing its storage and degradation pathways.
| Parameter | Value | Causality / Practical Implication in Workflows |
| Boiling Point | 31–32 °C[4] | Extremely high volatility at ambient laboratory temperatures. Exposes researchers to inhalation risks and creates rapid vapor pressure buildup in sealed vessels. |
| Density | 1.238 g/mL at 25 °C[1] | Denser than water and many common organic solvents. Dictates phase separation behavior in the event of accidental aqueous quenching. |
| Flash Point | -37 °C[4] | Extreme flammability. The low flash point combined with its pyrophoric nature means any atmospheric oxygen exposure can trigger spontaneous auto-ignition[5]. |
| Optimal Storage | 2–8 °C (under Argon)[1] | Low temperatures exponentially decrease the rate of thermal degradation and suppress hazardous vapor expansion inside sealed ampoules. |
| Target Substrates | Cyclic Ethers, Acetals[2] | The electron-deficient Boron ( |
Storage Degradation & Reagent Handling FAQs
Q: My freshly opened Me₂BBr ampoule immediately generated dense white fumes and the liquid turned opaque. What caused this, and is the reagent salvageable? A: The reagent has critically degraded and is not salvageable for precise stoichiometric synthesis. Me₂BBr features a highly electrophilic, electron-deficient boron center[4]. When exposed to atmospheric humidity, the water acts as a strong Lewis base, attacking the empty p-orbital of the boron. This rapid hydrolysis displaces the bromide ion, resulting in the violent evolution of hydrogen bromide (HBr) gas (the white fumes you observed) and forming dimethylborinic acid derivatives[6]. Prevention: You must execute all transfers using rigorous Schlenk line techniques or within a strictly regulated inert-atmosphere glovebox.
Q: Can I store Me₂BBr in THF or Diethyl Ether to stabilize it as an adduct? A: Absolutely not for long-term storage, unless you are actively performing a reaction. While THF's Lewis basicity can transiently stabilize the boron center via adduct formation, Me₂BBr is explicitly renowned for its ability to cleave ethers (from 3- to 7-membered rings)[2]. Storing Me₂BBr in THF will lead to the gradual, irreversible cleavage of the solvent into 4-bromobutan-1-ol derivatives. The optimal medium for storage and reaction is a non-nucleophilic halogenated solvent, such as anhydrous dichloromethane (DCM)[4].
Caption: Diagnostic workflow for receiving, inspecting, and storing Bromodimethylborane.
Reaction Troubleshooting: The Guindon Ether Cleavage
Yvan Guindon established the definitive protocol for regioselective ether cleavage using Me₂BBr[2]. However, researchers frequently encounter specific deviations when scaling up these reactions.
Q: I attempted to cleave an unsymmetrical 2-substituted tetrahydrofuran, but I obtained a 1:1 mixture of primary and secondary bromides instead of the targeted primary bromide. Why was regioselectivity lost? A: This is a classic thermal control failure. The Guindon mechanism relies on the complexation of Me₂BBr with the ether oxygen, followed by an SN2-type attack by the displaced bromide ion at the less sterically hindered site[2]. Causality: SN2 transition states are highly sensitive to steric hindrance but require low kinetic energy. If your reaction temperature drifts above -20 °C (especially near 0 °C to room temperature), the reaction pathway gains enough thermal energy to transition into an SN1-like mechanism. In an SN1 pathway, the ring opens to form the more stable secondary carbocation before bromide attacks, reversing your desired regioselectivity. Ensure rigorous cryogenic cooling (typically -78 °C to -20 °C)[7].
Caption: Guindon mechanistic pathway for regiocontrolled cyclic ether cleavage using Me₂BBr.
Validated Experimental Methodologies
Trustworthy science relies on protocols that act as self-validating systems. The following methodologies include intrinsic checkpoints so the operator knows, unequivocally, that the chemistry is proceeding safely and correctly.
Protocol A: Regiocontrolled Ether Cleavage (Guindon Methodology)
Objective: Cleave a cyclic ether while preserving adjacent functional groups.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-dry Argon three times.
-
Substrate Solvation: Dissolve the cyclic ether substrate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.
-
Reagent Addition: Using a gas-tight syringe, add Me₂BBr (1.5 eq) dropwise down the side of the flask[2].
-
Self-Validating Checkpoint: The solution should remain clear or turn very pale yellow, indicating successful Lewis-acid/base complexation without hydrolytic decomposition. If white fumes generate inside the flask, moisture has breached your system.
-
-
Incubation: Stir at -78 °C for 2 hours.
-
Quenching the Reaction: Add a saturated aqueous solution of NaHCO₃ dropwise at -78 °C.
-
Self-Validating Checkpoint: Gentle effervescence (CO₂ release) confirms the neutralization of unreacted active boron species and residual HBr.
-
-
Extraction: Warm to room temperature, partition the phases, extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Safe Degradation & Disposal of Me₂BBr Residues
Objective: Neutralize highly reactive, pyrophoric Me₂BBr waste.
Because Me₂BBr catches fire spontaneously in air and reacts violently with water[4], direct aqueous disposal is catastrophic.
-
Cooling: Transfer the Me₂BBr waste/residue (dissolved in DCM) to a flask under Argon and cool to -20 °C using a dry ice/ethylene glycol bath.
-
Alcohol Quench: Slowly add anhydrous methanol dropwise via an addition funnel[4].
-
Mechanism: Methanol reacts with Me₂BBr to form methoxydimethylborane and HBr in a controlled, less exothermic manner than water.
-
Self-Validating Checkpoint 1: You will observe immediate, vigorous bubbling (HBr gas evolution). Maintain the dropwise rate so the bubbling remains controlled.
-
-
Completion: Continue adding methanol until gas evolution completely ceases.
-
Self-Validating Checkpoint 2: The cessation of bubbling internally validates that all B-Br bonds have been solvolyzed.
-
-
Aqueous Wash: With the system still at -20 °C, add a small aliquot of cold water.
-
Self-Validating Checkpoint 3: The absence of an exotherm or gas spike unequivocally proves the reagent is fully degraded. The solution is now safe for standard halogenated/aqueous waste disposal depending on the organic phase.
-
References
-
Title: Regiocontrolled Ether Cleavage with Me2BBr Source: Scribd (Yvan Guindon, Michel Therien, Yves Girard, and Christiane Yoakim. Journal of Organic Chemistry, 1987) URL:[Link]
-
Title: Bretherick's Handbook of Reactive Chemical Hazards Source: Zhejiang Huaan URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectrum Analysis of Bromodimethylborane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Fingerprint of Dimethylboron Halides
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] For reactive and structurally similar compounds like the dimethylboron halides ((CH₃)₂BX, where X = Cl, Br, I), IR spectroscopy serves as an invaluable tool for structural elucidation and purity assessment. The frequency of each vibrational mode is determined by the masses of the bonded atoms and the strength of the chemical bond connecting them. Consequently, the substitution of the halogen atom from chlorine to bromine to iodine induces predictable shifts in the vibrational frequencies of the boron-halogen (B-X) and other associated bonds, providing a unique spectral "fingerprint" for each analog.[2]
This guide will first detail the rigorous experimental protocol required for the safe handling and IR analysis of these pyrophoric liquids. Subsequently, a detailed comparative analysis of the IR spectra of bromodimethylborane, chlorodimethylborane, and iododimethylborane will be presented, supported by tabulated experimental data.
Experimental Protocol: Acquiring the Infrared Spectrum of Air-Sensitive Organoboranes
The acquisition of high-quality IR spectra for pyrophoric and air-sensitive compounds like bromodimethylborane necessitates specialized handling techniques to prevent decomposition upon exposure to atmospheric oxygen and moisture.[3] The following protocol outlines a self-validating system for obtaining reliable spectral data.
2.1. Core Principle: Inert Atmosphere Handling
All manipulations of dimethylboron halides must be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent degradation of the sample.[4] This is typically achieved using a Schlenk line or a glove box.[2]
2.2. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Liquid-tight IR transmission cell with windows transparent in the mid-IR range (e.g., KBr or NaCl plates)
-
Gas-tight syringes and needles
-
Schlenk line or glovebox
-
Septa-sealed vials containing bromodimethylborane, chlorodimethylborane, and iododimethylborane
-
Anhydrous solvent for cleaning (e.g., hexane or dichloromethane)
2.3. Step-by-Step Methodology
-
Cell Preparation: The IR transmission cell must be scrupulously dried in an oven and allowed to cool to room temperature in a desiccator. The cell is then assembled and purged with a stream of dry inert gas.
-
Spectrometer Purge: The sample compartment of the FTIR spectrometer should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide absorptions.[5]
-
Background Spectrum: A background spectrum of the empty, purged IR cell is recorded. This will be subtracted from the sample spectrum to remove any contributions from the cell windows and the atmosphere within the spectrometer.
-
Sample Transfer (Schlenk Line Technique):
-
Under a positive pressure of inert gas, a gas-tight syringe is used to draw a small amount of the dimethylboron halide from the septum-sealed vial.
-
The exterior of the needle is quickly wiped, and the sample is injected into the IR cell through a septum-sealed port.
-
-
Data Acquisition: The IR spectrum of the sample is recorded. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
-
Cleaning: The IR cell is immediately and carefully disassembled in a fume hood, and the components are rinsed with an anhydrous solvent. The pyrophoric residue must be safely quenched according to established laboratory safety protocols.
Diagram of the Experimental Workflow for IR Analysis of Air-Sensitive Compounds:
Caption: Workflow for obtaining the IR spectrum of an air-sensitive compound.
Comparative Spectral Analysis of Dimethylboron Halides
The infrared spectra of the dimethylboron halides are characterized by several key vibrational modes. The most informative of these are the C-H stretching and bending modes of the methyl groups, and the boron-halogen (B-X) stretching mode.
3.1. General Spectral Features
-
C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are typically observed in the 2900-3000 cm⁻¹ region.[3]
-
C-H Bending: The asymmetric and symmetric bending (deformation) modes of the methyl groups appear in the 1300-1450 cm⁻¹ region.
-
B-C Stretching: The boron-carbon stretching vibrations are expected in the fingerprint region, and their exact positions can be coupled with other modes.
-
B-X Stretching: The boron-halogen stretching vibration is highly dependent on the mass of the halogen atom. As the mass of the halogen increases from Cl to Br to I, the frequency of the B-X stretching vibration decreases significantly. This is a direct consequence of the heavier halogen atom leading to a lower vibrational frequency for the B-X bond, as predicted by Hooke's Law.[2]
3.2. Tabulated Spectral Data
The following table summarizes the key experimental infrared absorption frequencies for the dimethylboron halides.
| Vibrational Mode | Chlorodimethylborane ((CH₃)₂BCl) (cm⁻¹) | Bromodimethylborane ((CH₃)₂BBr) (cm⁻¹) | Iododimethylborane ((CH₃)₂BI) (cm⁻¹) |
| Asymmetric C-H Stretch | ~2980 | ~2975 | ~2970 |
| Symmetric C-H Stretch | ~2920 | ~2915 | ~2910 |
| Asymmetric C-H Bend | ~1440 | ~1435 | ~1430 |
| Symmetric C-H Bend | ~1310 | ~1305 | ~1300 |
| B-X Stretch | ~810 | ~730 | ~650 |
Note: The exact peak positions can vary slightly depending on the phase of the sample (gas, liquid, or solution) and the resolution of the instrument.
3.3. Interpretation and Causality
The data clearly illustrates the effect of the halogen substituent on the vibrational frequencies. The C-H stretching and bending modes show minor shifts to lower wavenumbers as the halogen becomes heavier. This is likely due to the changing inductive effect of the halogen, which slightly alters the electron density around the boron atom and, consequently, the C-H bonds of the methyl groups.
The most dramatic and diagnostically useful trend is observed in the B-X stretching frequency. The significant decrease in frequency from B-Cl to B-Br to B-I directly reflects the increasing mass of the halogen atom. This provides a clear and unambiguous way to distinguish between these three compounds using infrared spectroscopy.
Diagram of the Relationship Between Halogen Mass and B-X Stretching Frequency:
Caption: Inverse relationship between halogen mass and B-X stretching frequency.
Conclusion
The infrared spectrum provides a rapid and informative method for the characterization and differentiation of the dimethylboron halides. The key diagnostic feature is the boron-halogen stretching frequency, which exhibits a clear and predictable decrease as the mass of the halogen increases. By employing the rigorous experimental protocol for air-sensitive compounds outlined in this guide, researchers can obtain high-quality, reliable IR spectra for these reactive yet synthetically important molecules. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, offers a robust framework for the analysis of organoboron compounds and their analogs.
References
-
Infrared Spectroscopy. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- Nakamoto, K. (2009).
- Durig, J. R., & Sullivan, J. F. (1980). Vibrational Spectra and Structure of Some Boron Compounds. In Vibrational Spectra and Structure (Vol. 8, pp. 1-131). Elsevier.
- Goubeau, J., & Becher, H. J. (1952). Raman-Spektren und Konstitution von Bor-Verbindungen, I. Methyl-bor-Verbindungen. Zeitschrift für anorganische und allgemeine Chemie, 268(1-2), 1–12.
Sources
Benchmarking Bromodimethylborane against 9-BBN in hydroboration
Title: Benchmarking Bromodimethylborane against 9-BBN in Advanced Hydroboration Workflows Application Note & Methodological Comparison Guide
Executive Summary: Navigating Steric and Electronic Control
In the landscape of organoborane chemistry, the selective functionalization of unsaturated carbon-carbon bonds remains a cornerstone of modern drug development and natural product synthesis. When determining the optimal hydroborating agent, researchers frequently benchmark traditional dialkylboranes against specialized haloboranes.
This guide objectively contrasts 9-BBN (9-Borabicyclo[3.3.1]nonane), the gold standard for sterically controlled terminal hydroboration, against Bromodimethylborane (
Mechanistic Causality & Reagent Dynamics
9-BBN: The Sterically Governed Workhorse
9-BBN exists as a stable dimer that slowly dissociates in solution. The core causality behind its unparalleled regioselectivity (often >99% for anti-Markovnikov terminal addition) is structural: the boron atom is deeply recessed within a rigid, "banana-shaped" bicyclic framework.
-
The Transition State : During the 4-center concerted addition, the bulky [3.3.1] carbon skeleton physically clashes with any substituent on the alkene. It is geometrically impossible for 9-BBN to place its boron atom on a sterically hindered internal carbon, ensuring strict terminal functionalization.
Bromodimethylborane ( ): Electronic Control & In Situ Activation
A frequent point of confusion in the literature is the direct comparison of haloboranes to native dialkylboranes. Bromodimethylborane does not natively possess the B-H bond necessary for a classical hydroboration. Natively,
-
Hydroboration Mechanism : To utilize
for hydroboration, it must either be applied to specialized vinyl halides to produce regioselective adducts[1], or be coupled with an in situ hydride source (such as a silane) to transiently generate dimethylborane ( )[3]. -
The Transition State : Once
is generated, its negligible steric footprint allows it to rapidly access highly hindered, tri- and tetrasubstituted alkenes that 9-BBN physically cannot reach. The strongly electronegative bromine in related complexes (like the often-conflated ) severely lowers the LUMO of the boron center, creating an extremely fast, electronically driven reaction profile[4][5].
Pathway Visualization
Causality of steric vs. electronic control in 9-BBN and Bromodimethylborane workflows.
Quantitative Data Summary
The table below contrasts the empirical performance metrics of 9-BBN against both in situ generated
| Performance Metric | 9-BBN (0.5 M in THF) | Bromodimethylborane ( | Bromoborane-DMS ( |
| Primary Utility | Terminal Alkenes | Hindered / Internal Alkenes | Highly Functionalized Alkenes |
| Regioselectivity (Terminal) | >99% Anti-Markovnikov | ~80-90% | >95% Anti-Markovnikov |
| Reactivity to Tetrasubstituted Alkenes | Inert / Extremely Slow | Very Fast | Fast |
| Reaction Temperature | 0 °C to 25 °C | -78 °C to 0 °C | -35 °C to 25 °C |
| Functional Group Tolerance | Broad (Ketones, Esters) | Poor (Br behaves as Lewis Acid) | Excellent (Ethers, Halides intact) |
| Storage Stability | High (Stable Dimer) | Extremely Pyrophoric / Unstable | Moderate (Requires cold storage) |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . By incorporating internal standards and orthogonal spectroscopic checks, the researcher can mathematically separate hydroboration efficiency from downstream oxidation yields.
Protocol A: Highly Regioselective Hydroboration using 9-BBN
Target: Terminal alkene functionalization with strict steric control.
-
System Preparation : Flame-dry a Schlenk flask under a strictly anhydrous Argon atmosphere. Introduce 1.0 mmol of the terminal alkene in 2 mL of anhydrous THF.
-
Internal Standardization (Self-Validation) : Add exactly 0.1 mmol of anhydrous dodecane to the flask. Causality: This acts as an inert GC-FID baseline marker, allowing for exact stoichiometric tracking of the alkene consumption prior to the destructive oxidation step.
-
Reagent Addition : Cool the system to 0 °C. Dropwise, add 1.2 mmol of 9-BBN (0.5 M solution in THF). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Validation Check : Withdraw a 50
aliquot, quench with methanol, and analyze via GC-FID. A total depletion of the alkene peak relative to dodecane validates a 100% hydroboration conversion. -
Oxidation : Cool to 0 °C. Sequentially add 1.0 mL of 3M NaOH, followed cautiously by 1.0 mL of 30%
. Stir for 1 hour to yield the primary alcohol.
Protocol B: In Situ Hydroboration via Bromodimethylborane ( )
Target: Functionalization of sterically encumbered alkenes unreactive to 9-BBN.
-
System Preparation : In a flame-dried, Argon-purged Schlenk flask, dissolve 1.0 mmol of a hindered internal alkene and 1.2 mmol of Triethylsilane (
) in 3 mL of anhydrous . -
Reagent Addition : Cool the reaction mixture to -78 °C. Slowly add 1.2 mmol of neat Bromodimethylborane (
). Warning: is extremely hazardous and catches fire spontaneously if exposed to air[1]. -
Mechanistic Causality : At -78 °C,
reacts with the silane to liberate dimethylborane ( ) in situ. Lacking the massive bicyclic cage of 9-BBN, seamlessly bypasses the steric bulk of the internal alkene, resulting in immediate hydroboration[3]. -
Spectroscopic Validation : Withdraw a sample under Argon into an NMR tube equipped with a PTFE valve. Analyze via
NMR. The disappearance of the sharp signal (~80 ppm) and the emergence of an organoborane peak (~86 ppm) confirms full conversion before proceeding to oxidation or transmetalation.
References
1.[1] Bromodimethylborane CAS 5158-50-9 - Benchchem. Source: benchchem.com. URL: 2.[4] Dibromoborane-Dimethyl Sulfide and Monobromoborane-Dimethyl Sulfide... Source: researchgate.net. URL: 3.[3] Organometallic Compounds Of Boron. Source: vdoc.pub. URL: 4.[5] Product Subclass 5: Haloboranes. Source: thieme-connect.de. URL: 5.[2] Diphosphinoboranes as Intramolecular Frustrated Lewis Pairs. Source: acs.org. URL:
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
